3-chloro-1-propan-2-yl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile
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Overview
Description
3-chloro-1-propan-2-yl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile is a heterocyclic compound that features a cyclopenta[c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-1-propan-2-yl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile can be achieved through a multicomponent condensation reaction. This involves the reaction of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The reaction typically proceeds under mild conditions with the use of a base such as triethylamine in ethanol at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods are critical factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-1-propan-2-yl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Manganese triflate and tert-butyl hydroperoxide in water at room temperature.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues.
Reduction: Formation of reduced derivatives with the removal of the chloro group.
Substitution: Formation of substituted derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
3-chloro-1-propan-2-yl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Employed as a corrosion inhibitor for carbon steel in acidic environments.
Mechanism of Action
The mechanism of action of 3-chloro-1-propan-2-yl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordinate bonds with metal ions, which may contribute to its inhibitory effects on corrosion . Additionally, its structural features allow it to interact with biological macromolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
- 2-benzylsulfanyl-4-(cyclohex-3-en-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
Uniqueness
3-chloro-1-propan-2-yl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile is unique due to the presence of the chloro group and the propan-2-yl substituent, which can influence its reactivity and interactions with other molecules. These structural features may enhance its potential as a versatile intermediate in synthetic chemistry and its effectiveness in various applications.
Properties
CAS No. |
836632-47-4 |
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Molecular Formula |
C12H13ClN2 |
Molecular Weight |
220.70 g/mol |
IUPAC Name |
3-chloro-1-propan-2-yl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile |
InChI |
InChI=1S/C12H13ClN2/c1-7(2)11-9-5-3-4-8(9)10(6-14)12(13)15-11/h7H,3-5H2,1-2H3 |
InChI Key |
JIWAAPORCIUBBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=C(C2=C1CCC2)C#N)Cl |
solubility |
4.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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